Vinylphenyldiethoxysilane

Vue d'ensemble

Description

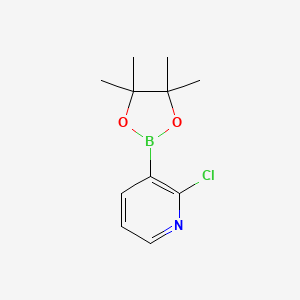

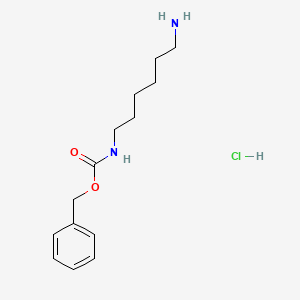

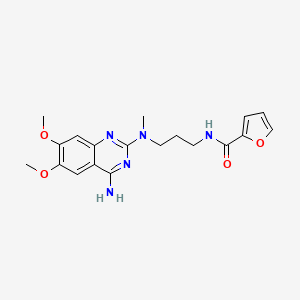

Vinylphenyldiethoxysilane (VPDES) is an organosilicon compound with a phenyl group, vinyl group, and two diethoxy groups attached to the silicon atom . It is used for research and development purposes .

Synthesis Analysis

VPDES can be synthesized through co-condensation and poly-condensation methods . The synthesis involves the use of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at temperatures between -78 and 20 degrees Celsius .Molecular Structure Analysis

The molecular formula of VPDES is C12H18O2Si . It has a molecular weight of 222.36 .Applications De Recherche Scientifique

Synthesis and Thermal Degradation

Vinylphenylpolysilsesquioxane, synthesized through hydrolysis and condensation using phenyltrimethoxysilane and dimethylvinylethyoxysilane, undergoes thermal degradation in two stages. The first stage involves the formation of oligomer polysilsesquioxane and small amounts of CO2 and H2O, while the second stage produces benzene and its derivatives (Liu, Sun, & Ma, 2018).

Ultraviolet-Protective Fabrics

Vinyltriethoxysilane-modified cotton, combined with an ultraviolet-absorbing monomer, creates ultraviolet-protective cotton fabrics. This modification enhances the fabric's UV protection properties and demonstrates improved durability and washing resistance (Tragoonwichian, O’Rear, & Yanumet, 2009).

Polymerization Catalysts

Metal catalysts, including those based on Ti, Cr, Fe, Co, Ni, Pd, and Cu, are used for vinyl or addition polymerization of norbornene. Vinyl polynorbornene, catalyzed by these metals, is of interest for its dielectric and mechanical properties, particularly in microelectronics applications (Blank & Janiak, 2009).

PVDF Membrane Applications

Poly(vinylidene fluoride) (PVDF) membranes, modified for various applications, benefit from enhanced thermal stability and chemical resistance. These modifications target issues like membrane fouling and wetting, improving applications in water treatment, gas separation, and more (Kang & Cao, 2014).

Biomedical Applications of Degradable Vinyl Polymers

Degradable vinyl polymers, due to their ease of synthesis and diverse functionalities, are crucial in biomedical applications. Strategies to make vinyl polymers degradable open new opportunities in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

Safety and Hazards

Safety measures for handling VPDES include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .

Mécanisme D'action

Target of Action

Vinylphenyldiethoxysilane is a chemical intermediate . The primary targets of this compound are the reactants it interacts with in chemical reactions. It is used in the synthesis of various compounds .

Mode of Action

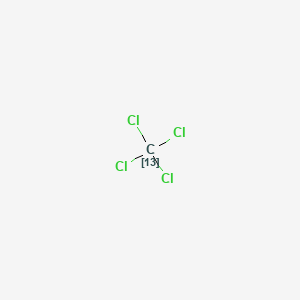

The mode of action of this compound involves its interaction with other reactants in a chemical reaction. For instance, it can be synthesized from Chlorotrimethylsilane and Methyl phenylacetate . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the reactants involved .

Biochemical Pathways

As a chemical intermediate, this compound is involved in various chemical reactions that lead to the synthesis of other compounds . The exact biochemical pathways affected by this compound would depend on the specific reactions it is involved in.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions . The exact molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in and the compounds it helps synthesize.

Propriétés

IUPAC Name |

ethenyl-diethoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZLRFGTFVPFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538103 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40195-27-5 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)